Ergolide

Overview

Description

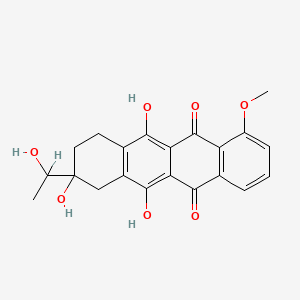

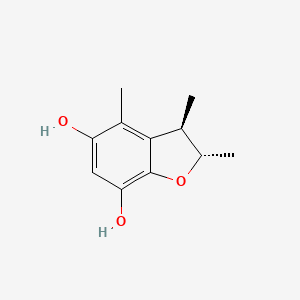

Ergolide is a sesquiterpene lactone that has been isolated from the aerial parts of Inula hupehensis . It has a role as a metabolite, an anti-inflammatory agent, a plant metabolite, an antineoplastic agent, and a NF-kappaB inhibitor . It is a gamma-lactone, a cyclic ketone, an acetate ester, an organic heterotricyclic compound, and a sesquiterpene lactone .

Molecular Structure Analysis

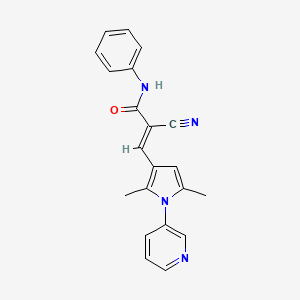

The molecular formula of Ergolide is C17H22O5 . The molecular weight is 306.4 g/mol . The IUPAC name is [(3aS,5R,5aS,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] acetate .

Chemical Reactions Analysis

Ergolide does not directly influence the catalytic activity of NOS and COX-2 that are responsible for the synthesis of NO and PGE 2, respectively .

Physical And Chemical Properties Analysis

Ergolide is a solid substance . It is soluble in DMSO up to 50 mg/mL (ultrasonic) . It should be stored at 4°C and protected from light .

Scientific Research Applications

Anti-Cancer Properties in Uveal Melanoma

Ergolide has been studied for its therapeutic potential as an anti-cancer agent, particularly against uveal melanoma (UM), a cancer with poor prognosis . Research indicates that Ergolide can significantly reduce UM cell survival/viability both in vitro and in vivo. For instance, treatment with Ergolide resulted in a dose-dependent reduction in cell colony proliferation across UM cell lines . In zebrafish xenograft models, Ergolide treatment led to a regression of primary xenograft fluorescence, suggesting a decrease in tumor cell viability .

Molecular Mechanism of Action

Understanding the molecular mechanism of action of Ergolide is crucial for its application in cancer therapy. Studies have utilized mass spectrometry to profile proteins modulated by Ergolide within whole cell or extracellular vesicle lysates of the OMM2.5 UM cell line . Proteome profiling has helped identify significant alterations in protein expression, such as heme oxygenase 1 (HMOX1) and growth/differentiation factor 15 (GDF15), which are corroborated by immunoblotting . This research paves the way for developing targeted cancer therapies using Ergolide.

Modulation of Cellular and Extracellular Vesicle Proteomes

Ergolide’s impact on cellular and extracellular vesicle proteomes is another area of interest. Proteomics studies have detected thousands of proteins, with a subset showing significant changes after Ergolide treatment . Notably, the proteasomal pathway was primarily altered, and proteins like BCCIP and CHID1 displayed inverse differential expression in cells versus extracellular vesicles . These findings could have implications for the development of novel diagnostic and therapeutic strategies.

Potential as an Anti-Proliferative Agent

The anti-proliferative effects of Ergolide are being explored, with research indicating that it can cause significant reductions in metastatic uveal melanoma cell survival . This suggests that Ergolide could be a novel agent for preventing the spread of cancer cells, which is a critical aspect of cancer treatment.

Pharmacological Drug Development

The pharmacological properties of Ergolide are under investigation for the development of new drugs. Given its anti-cancer effects, Ergolide could be a candidate for drug development programs aimed at treating cancers with limited therapeutic options, such as metastatic uveal melanoma .

Therapeutic Compound Isolation

Ergolide is isolated from medicinal herbs, which highlights the importance of plant-based compounds in drug discovery and development. The process of isolating and characterizing such compounds is vital for understanding their therapeutic potential and for the synthesis of more effective and targeted medications .

Bioactivity Screening

Ergolide’s bioactivity has been screened via long-term proliferation assays in cancer cells and animal models . This type of screening is essential for early-stage drug discovery and for determining the potential efficacy of compounds like Ergolide in clinical settings.

Proteome Profiling for Drug Action

Proteome profiling is a powerful tool for understanding the action of drugs like Ergolide at the molecular level . By analyzing the changes in protein expression after treatment, researchers can gain insights into the pathways affected by the compound and identify potential targets for therapy.

Mechanism of Action

Target of Action

Ergolide, a sesquiterpene lactone isolated from the flowers of Inula species , primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in inflammation and immune responses. Ergolide also acts on dopamine D2 and D3, alpha2- and alpha1-adrenergic, and 5-hydroxytryptamine (5-HT) receptors .

Mode of Action

Ergolide exerts its effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway . This pathway regulates the expression of iNOS and COX-2, among other genes involved in inflammation and immune responses. Ergolide suppresses the DNA binding activity of NF-κB and the nuclear translocation of the NF-κB p65 subunit, leading to the inhibition of NF-κB-dependent gene transcription .

Biochemical Pathways

The primary biochemical pathway affected by Ergolide is the NF-κB signaling pathway . By inhibiting this pathway, Ergolide suppresses the expression of iNOS and COX-2, thereby modulating inflammatory and immune responses. Additionally, Ergolide-mediated protein kinase Cα (PKCα) inhibition is involved in the reduction of NF-κB activation .

Pharmacokinetics

It is known that the compound has a significant dose-dependent effect on cell survival in vitro .

Result of Action

Ergolide has been shown to have significant anti-cancer properties. It reduces cell survival/viability in metastatic uveal melanoma (MUM) cells both in vitro and in vivo . Proteome profiling of ergolide-treated cells identified changes in the expression of numerous proteins, suggesting that Ergolide has broad effects at the molecular and cellular levels .

Safety and Hazards

Ergolide should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and chemical impermeable gloves when handling Ergolide . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name |

[(3aS,5R,5aS,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h8,11-12,14-15H,2,5-7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDZXDWMCKMXFF-MMLVVLEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970353 | |

| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ergolide | |

CAS RN |

54999-07-4 | |

| Record name | Ergolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54999-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054999074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

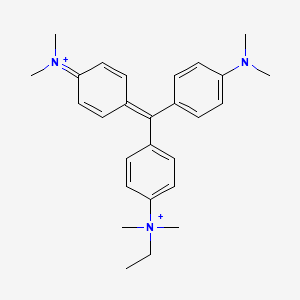

![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)

![(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(dimethylamino)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1196708.png)